molecular formula C6H11BaO9P B561118 D-Mannose 6-phosphate barium salt CAS No. 104872-94-8

D-Mannose 6-phosphate barium salt

Cat. No. B561118
CAS RN: 104872-94-8
M. Wt: 395.446
InChI Key: KJWDCDDLVOHIBC-MVNLRXSJSA-L
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Description

D-Mannose 6-phosphate barium salt is a monosaccharide . It has been used in studies to assess extraction and radicals scavenging activity of polysaccharides . It has also been used in a study to investigate monocyte recruitment during atherogenesis .


Synthesis Analysis

The synthesis of Mannose-6-Phosphate has been explored using polyphosphate-dependent mannose kinase . This synthesis uses polyphosphate to replace expensive ATP, making it a greener and safer alternative to chemical synthesis .


Molecular Structure Analysis

The empirical formula of D-Mannose 6-phosphate barium salt is C6H11BaO9P . Its molecular weight on an anhydrous basis is 395.45 .


Chemical Reactions Analysis

D-Mannose 6-phosphate is converted to fructose 6-phosphate by mannose phosphate isomerase . It is a key targeting signal for acid hydrolase precursor proteins that are transported to lysosomes .


Physical And Chemical Properties Analysis

D-Mannose 6-phosphate barium salt appears as a white to almost white powder or crystal . It has a specific rotation of +1.0 to +5.0 degrees (C=1, H2O) .

Scientific Research Applications

Glycoprotein Production

D-Mannose 6-phosphate (M-6-P) is a crucial intermediate in the production of glycoproteins. It serves as a terminal monosaccharide in asparagine-linked oligosaccharides, which are essential for the proper targeting and recognition of lysosomal proteins. This process is vital for the synthesis and processing of protein-bound oligosaccharides, and defects in this pathway can lead to congenital disorders of glycosylation (CDG) .

Medical Research on Genetic Disorders

M-6-P is extensively studied in the context of genetic disorders such as Inclusion-cell (I-cell) disease and other mucolipidoses. These conditions arise when M-6-P is not properly formed on lysosomal enzymes, leading to improper enzyme targeting and accumulation of proteins in cells. Research in this area aims to understand these diseases better and develop potential treatments .

Recombinant Protein Therapeutics

In the production of recombinant lysosomal glycoproteins, ensuring the presence of M-6-P is critical for the therapeutic efficacy of these proteins. M-6-P allows these proteins to be correctly targeted to lysosomes, where they can perform their intended functions. This application is particularly important in the development of enzyme replacement therapies for lysosomal storage disorders .

Polysaccharide Extraction and Radical Scavenging

D-Mannose 6-phosphate has been used in studies to assess the extraction and radical scavenging activity of polysaccharides. This application is significant in the field of biochemistry and pharmacology, where understanding the antioxidant properties of various compounds can lead to the development of new therapeutic agents .

Monocyte Recruitment in Atherogenesis

Research has utilized M-6-P to investigate the role of monocyte recruitment during atherogenesis, the process of forming atheromatous plaques in the inner lining of arteries. This application is crucial for cardiovascular research, as it helps in understanding the mechanisms behind plaque formation and potential therapeutic targets to prevent or treat atherosclerosis .

High-Performance Anion-Exchange Chromatography (HPAE-PAD)

M-6-P is analyzed using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). This technique is widely used to determine various carbohydrates, including monosaccharides and sugar phosphates. Accurate and sensitive determination of M-6-P is essential for characterizing glycoproteins and ensuring the quality of recombinant therapeutic proteins .

Mechanism of Action

Target of Action

D-Mannose 6-phosphate (M-6-P) is a terminal monosaccharide of asparagine-linked oligosaccharides that plays a crucial role in glycoprotein production . It is an important intermediate in the synthesis and processing of protein-bound oligosaccharides, which are needed for targeting and recognition on some lysosomal proteins . The primary targets of M-6-P are the lysosomal enzymes, which it helps to transport to or from the endosomes and lysosomes .

Mode of Action

D-Mannose 6-phosphate interacts with its targets by being incorporated into the final oligosaccharide of the glycoprotein . This incorporation is essential for the proper targeting and recognition of lysosomal proteins .

Biochemical Pathways

The biochemical pathway involving D-Mannose 6-phosphate is known as the M-6-P-dependent pathway . This pathway is responsible for transporting most lysosomal enzymes . The process begins with the conversion of M-6-P to α-D-mannose-1-phosphate (M-1-P) by the enzyme phosphomannomutase . This conversion is crucial for the synthesis of protein-bound oligosaccharides .

Pharmacokinetics

The pharmacokinetics of D-Mannose 6-phosphate involves its rapid absorption and excretion by the urinary tract . This property impacts its bioavailability, making it necessary for the compound to be continuously supplied to maintain its therapeutic effects .

Result of Action

The action of D-Mannose 6-phosphate results in the proper targeting and recognition of lysosomal proteins . This leads to the correct transport of these enzymes to or from the endosomes and lysosomes . When this process is disrupted, it can lead to various disorders, including mental retardation, hypoplasia (underdevelopment of organs), ataxia (loss of motor control), and seizures .

Action Environment

The action of D-Mannose 6-phosphate can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored at −20°C . Additionally, the compound’s action and efficacy can be influenced by the presence of other molecules in the environment. For example, the presence of specific lectins on the bacterial wall can bind to D-Mannose and influence its action .

Safety and Hazards

D-Mannose 6-phosphate barium salt is harmful if swallowed or inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

D-Mannose is a promising candidate in the field of drug discovery . It has shown potential against various diseases like CDG, diabetes, obesity, lung disease, and autoimmune diseases . Its role in enhancing drug delivery techniques and its recent findings of anti-tumor activity make it an interesting area of research .

properties

IUPAC Name

barium(2+);[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+2/p-2/t3-,4-,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWDCDDLVOHIBC-MVNLRXSJSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BaO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601036563
Record name D-Mannose 6-phosphate barium salt hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601036563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104872-94-8
Record name D-Mannose 6-phosphate barium salt hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601036563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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